![molecular formula C4H5N3O2 B1321019 3-methyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 7169-98-4](/img/structure/B1321019.png)
3-methyl-1H-1,2,4-triazole-5-carboxylic acid
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Overview
Description
3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a chemical compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 5-methyl-1H-1,2,4-triazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . For instance, 1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid consists of a triazole ring with a carboxylic acid group at the 3-position and a methyl group at the 5-position . The InChI code for this compound is 1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been widely studied . For example, a new method was developed for the synthesis of 1,2,4-triazole-3-carboxylates from nitrilimines through amination and heterocyclization two-step reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid include a topological polar surface area of 78.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 and a complexity of 127 .Scientific Research Applications
Antiviral Drug Synthesis
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid: is a precursor in the synthesis of antiviral drugs, notably Ribavirin . Ribavirin is a nucleoside analogue used in the treatment of RSV infection, hepatitis C, and some viral hemorrhagic fevers. The triazole ring is a core structure in Ribavirin, contributing to its mechanism of action which includes inhibition of viral RNA polymerase and lethal mutagenesis of RNA genomes.
Antitumor Activity
Derivatives of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid have shown promising results in antiproliferative studies against human acute myeloid leukemia (AML) cells . This suggests potential applications in developing new chemotherapeutic agents targeting specific cancer cell lines.
Chemical Research and Development
The compound serves as a building block in chemical synthesis, particularly in the development of heterocyclic compounds with potential pharmacological activities . Its versatility allows for the creation of a wide range of derivatives, which can be screened for various biological activities.
Nucleoside Analogue Research
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid: is used in the preparation of nucleoside analogues beyond Ribavirin. These analogues can be designed to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer research .
Future Directions
The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .
properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMACYGCXTDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609256 |
Source
|
Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-1,2,4-triazole-5-carboxylic acid | |
CAS RN |
7169-98-4 |
Source
|
Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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